1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine hydrochloride
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Overview
Description
1,1-Difluoro-7-methyl-4-oxaspiro[24]heptan-7-amine hydrochloride is a chemical compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of a suitable spirocyclic compound with difluoro and methyl groups under controlled conditions. The reaction conditions may involve the use of specific catalysts, solvents, and temperature control to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize related compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine hydrochloride has several scientific research applications across various fields:
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound's unique properties may be utilized in the development of new industrial processes or products, such as advanced materials or chemical catalysts.
Mechanism of Action
The mechanism by which 1,1-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1-Difluoro-7-methyl-4-oxaspiro[24]heptan-7-amine hydrochloride can be compared with other similar compounds, such as 1,1-Difluoro-5-azaspiro[24]heptane hydrochloride and other spirocyclic compounds These compounds share structural similarities but may differ in their chemical properties and applications The uniqueness of 1,1-Difluoro-7-methyl-4-oxaspiro[2
Properties
IUPAC Name |
2,2-difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO.ClH/c1-5(10)2-3-11-6(5)4-7(6,8)9;/h2-4,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGSDVLFEJDGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC12CC2(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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